6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
Description
This compound is a structurally complex molecule featuring multiple functional groups:
- A 4-oxo-4H-pyran core, which is a six-membered lactone ring with conjugated double bonds.
- A thioether-linked 4,6-dimethylpyrimidin-2-yl group, introducing sulfur-based connectivity and a heteroaromatic pyrimidine ring.
- A 3-(trifluoromethyl)benzoate ester, providing a lipophilic trifluoromethyl substituent and ester functionality.
The thioether linkage may confer unique reactivity compared to oxygen-based analogs, while the pyrimidine ring could enable base-pairing interactions in biological systems .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSVCUKICFTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Moiety: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-thiol. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide in an aqueous medium.
Thioether Formation: The pyrimidine-2-thiol is then reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form the thioether linkage.
Pyran Ring Formation: The intermediate is then subjected to a cyclization reaction to form the 4-oxo-4H-pyran ring. This can be done using a base-catalyzed aldol condensation reaction.
Benzoate Esterification: Finally, the pyran intermediate is esterified with 3-(trifluoromethyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group on the benzoate moiety can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the synthesis of novel compounds.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets such as enzymes or receptors. For instance, pyrimidine derivatives are known for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The trifluoromethyl group is known to enhance the binding affinity of molecules to their targets, potentially increasing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and their comparative attributes are summarized below:
Structural Analogues and Functional Group Variations
Reactivity and Stability
- Thioether vs. Ether Linkages : The thioether group in the target compound may confer greater resistance to hydrolytic cleavage compared to oxygen-based ethers, as seen in related pyrimidine-thioethers (e.g., ). However, sulfur’s lower electronegativity could reduce hydrogen-bonding interactions .
- Trifluoromethyl Effect: The -CF₃ group in the target compound likely enhances lipophilicity and metabolic stability relative to non-fluorinated benzoates (e.g., ’s methoxy derivatives) .
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines elements from pyrimidine, pyran, and benzoate moieties, which may enhance its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The structure includes a thioether linkage derived from a pyrimidine derivative, which contributes to its distinctive chemical properties and potential reactivity in biological systems.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds derived from pyrimidine and pyran structures have shown significant antimicrobial properties against various pathogens.
- Antitumor Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
Table 1: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Cellular Uptake: The compound's lipophilicity may facilitate its absorption into cells, allowing it to reach intracellular targets.
- Receptor Binding: It may bind to receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Gene Expression Modulation: There is potential for the compound to influence gene expression related to cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of the compound against common bacterial strains. The results indicated that specific modifications to the structure enhanced antibacterial activity, particularly against Gram-positive bacteria.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound combines a pyran-4-one core, a pyrimidine-thioether linkage, and a trifluoromethylbenzoate group. The pyrimidine’s dimethyl substituents (4,6-positions) enhance steric stabilization, while the thioether bridge increases metabolic stability compared to ether analogs. The trifluoromethyl group on the benzoate contributes to lipophilicity and electron-withdrawing effects, critical for target binding . Methodological Insight: Use X-ray crystallography or DFT calculations to map electronic distributions and steric interactions. Compare with analogs lacking dimethyl or trifluoromethyl groups (e.g., 2-fluorobenzoate derivatives in ).
Q. How can researchers optimize synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Coupling 4,6-dimethylpyrimidine-2-thiol with a bromomethyl-pyranone intermediate via nucleophilic substitution.
- Step 2: Esterification of the pyran-3-ol group with 3-(trifluoromethyl)benzoyl chloride under acidic conditions. Key Challenge: Thioether formation requires anhydrous conditions to avoid oxidation. Use TLC and LC-MS to monitor intermediate purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies pyranone (δ ~6.0 ppm for H-5) and pyrimidine protons (δ ~8.2 ppm). ¹⁹F NMR confirms trifluoromethyl resonance (δ ~-60 ppm).
- HRMS : Accurate mass analysis verifies molecular ion ([M+H]⁺ expected at m/z ~469.1).
- IR : Stretching frequencies for C=O (pyranone: ~1700 cm⁻¹) and ester (benzoate: ~1720 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
For example, fluorobenzoate analogs () show higher antimicrobial activity but lower solubility than trifluoromethyl derivatives. Methodological Approach:
- Perform comparative molecular docking to assess binding affinity differences (e.g., using CYP450 or kinase targets).
- Use logP and polar surface area calculations to correlate solubility with bioactivity .
Q. What experimental designs are recommended for studying its metabolic stability?
- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) with control compounds.
- Isotope Labeling : Introduce ¹⁴C at the pyrimidine methyl group to track metabolic pathways.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to identify oxidative (e.g., sulfoxide) or hydrolytic products .
Q. How does the trifluoromethyl group impact target selectivity in kinase inhibition assays?
The CF₃ group enhances binding to hydrophobic pockets in kinases (e.g., EGFR or VEGFR2). Experimental Design:
- Screen against a kinase panel (≥50 kinases) to identify selectivity profiles.
- Use alanine-scanning mutagenesis on target kinases to pinpoint residues critical for CF₃ interactions .
Q. What strategies mitigate toxicity observed in in vivo studies of related compounds?
- Prodrug Design : Mask the benzoate ester as a phosphate prodrug to reduce gastrointestinal irritation.
- Cohort Analysis : Compare toxicity in wild-type vs. CYP3A4 knockout models to assess metabolic pathway contributions .
Data Contradiction Analysis
Q. Why do computational predictions of logP conflict with experimental measurements?
Computed logP values (e.g., using ChemAxon) may underestimate the impact of the trifluoromethyl group’s polarity. Resolution:
- Validate experimentally via shake-flask method (octanol/water partitioning).
- Adjust computational models by incorporating fluorine-specific parameters .
Structural Analog Comparison Table
| Compound ID | Key Structural Differences | Bioactivity Notes | Reference |
|---|---|---|---|
| 2-Fluorobenzoate analog | Lacks CF₃; has 2-F substituent | Higher solubility, lower IC₅₀ | |
| 4-Chlorobenzoate analog | Cl instead of CF₃ | Moderate CYP3A4 inhibition | |
| Thienopyrimidine derivative | Replaces pyranone with thieno ring | Enhanced kinase selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
